Toceranib

Descripción general

Descripción

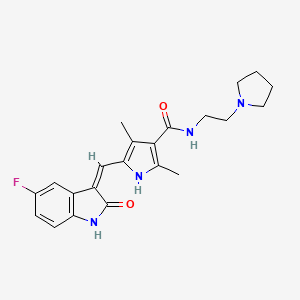

Toceranib is a receptor tyrosine kinase inhibitor used in the treatment of canine mast cell tumor . It is the only dog-specific anti-cancer drug approved by the U.S. Food and Drug Administration (FDA) .

Molecular Structure Analysis

Toceranib crystallizes in space group P 2 1 / c with a = 10.6899 (6), b = 24.5134 (4), c = 7.8747 (4) Å, β = 107.7737 (13)°, V = 1965.04 (3) Å 3, and Z = 4 . The crystal structure consists of stacks of approximately planar molecules, with N–H⋯O hydrogen bonds between the layers .Physical And Chemical Properties Analysis

Toceranib has a molecular formula of C22H25FN4O2 and a molecular weight of 396.47 . The crystal structure of Toceranib has been solved and refined using synchrotron X-ray powder diffraction data .Aplicaciones Científicas De Investigación

Antineoplastic Drug Delivery System

Toceranib has been combined with nanohydroxyapatite (nHAp) to create an antineoplastic drug delivery system . The physicochemical properties of this system, such as crystallinity, grain size, morphology, zeta potential, and hydrodynamic diameter, have been studied . The system showed a slower and prolonged release of Toceranib, which was affected by factors like hydrodynamic size, surface interaction, and the medium used (pH) .

Treatment of Mastocytoma Cells

The effectiveness of the Toceranib-nHAp platform was tested on NI-1 mastocytoma cells . The results suggest that the platform shows high efficiency (the calculated IC50 is 4.29 nM), while maintaining the specificity of the drug alone .

Synergistic Effect with Nanohydroxyapatite

A new combination of Toceranib with nanohydroxyapatite (nHAp) was proposed as an antineoplastic drug delivery system . The surface interaction between both compounds was confirmed using Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV–Vis), and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) .

Treatment of Canine Mast Cell Tumour

Toceranib exhibits significant biological activity against Mast Cell Tumour (MCT) in dogs . The response rate to single-agent Toceranib is about 42.8%, which seems to be favorable compared to that observed with other single-agents and their combinations .

In Vitro Studies on Mastocytoma Cells

In vitro studies on mastocytoma cells have been conducted using Toceranib . The compounds were tested on NI-1 mastocytoma cells using the Alamar blue colorimetric technique .

Physicochemical Properties Study

The physicochemical properties of Toceranib, such as crystallinity, grain size, morphology, zeta potential, and hydrodynamic diameter, have been determined when it is used in combination with nanohydroxyapatite .

Mecanismo De Acción

Target of Action

Toceranib, sold under the brand name Palladia, is a receptor tyrosine kinase inhibitor . The primary targets of Toceranib are KIT, vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and FMS-like tyrosine kinases-3 (Flt-3) . These targets are key proteins involved in the growth and spread of cancer cells .

Mode of Action

Toceranib works by inhibiting these specific kinases, which can slow down or stop the growth of cancer cells . This is particularly effective in cancers where these kinases play a key role . Additionally, Toceranib also inhibits vascular endothelial growth factor receptors (VEGFRs), which are involved in the process of angiogenesis, the formation of new blood vessels . By inhibiting VEGFRs, Toceranib can reduce the blood supply to tumors, further hindering their growth and ability to spread .

Biochemical Pathways

The inhibition of these specific kinases by Toceranib affects various biochemical pathways. The affected pathways include those involved in cell growth and proliferation, angiogenesis, and apoptosis . The downstream effects of these pathway alterations include slowed or halted tumor growth, reduced blood supply to tumors, and potentially induced apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

Toceranib has a bioavailability of 77% and a protein binding of 91%-93% . It has an elimination half-life of 16 hours . These ADME properties impact the bioavailability of Toceranib, influencing how much of the drug reaches its site of action, how long it stays in the body, and how it is metabolized and excreted .

Result of Action

The molecular effects of Toceranib’s action include the inhibition of specific kinases and the reduction of blood supply to tumors . On a cellular level, Toceranib can induce apoptosis in cancer cells . It has been shown to have biological activity in dogs with primary and metastatic pheochromocytomas .

Action Environment

The action, efficacy, and stability of Toceranib can be influenced by various environmental factors. It’s important to note that the effectiveness of Toceranib can vary from case to case, and regular monitoring and follow-up care are essential to ensure the best possible outcome for the patient .

Propiedades

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSGVKWWVXWSJT-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189076 | |

| Record name | Toceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toceranib | |

CAS RN |

356068-94-5 | |

| Record name | Toceranib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356068-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toceranib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toceranib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCERANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59L7Y0530C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

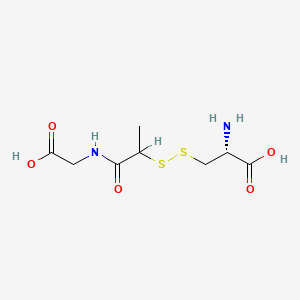

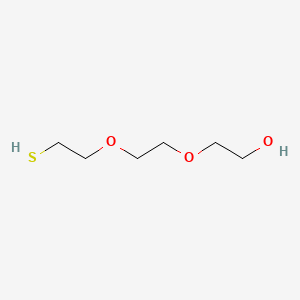

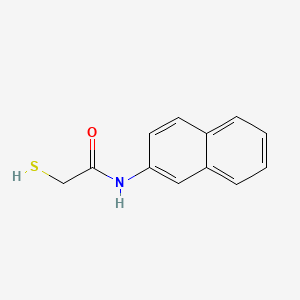

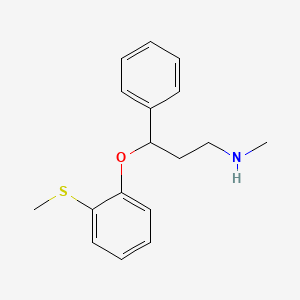

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.